molecular formula C10H15ClN2 B13682220 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride

2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride

Cat. No.: B13682220
M. Wt: 198.69 g/mol
InChI Key: KQRYAMNQRHLBCU-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste.

Industrial Production Methods

Industrial production of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride may involve large-scale continuous flow synthesis, which offers benefits such as increased safety, avoidance of work-up procedures, and higher yields . The use of heterogeneous catalysis and green chemistry principles is also emphasized to ensure environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups enhances its versatility and potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-8-6-9(3-5-12-8)10-2-4-11-7-10;/h3,5-6,10-11H,2,4,7H2,1H3;1H

InChI Key

KQRYAMNQRHLBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCNC2.Cl

Origin of Product

United States

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